(2R)-4-fluorobutane-1,2-diol
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Overview
Description
(2R)-4-fluorobutane-1,2-diol is an organic compound with the molecular formula C4H9FO2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-fluorobutane-1,2-diol can be achieved through several methods. One common approach involves the asymmetric reduction of 4-fluorobutan-2-one using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric excess. Another method involves the enzymatic desymmetrization of prochiral diesters, which has been shown to be highly stereoselective .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing chiral catalysts to ensure the production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-fluorobutane-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form 4-fluorobutan-2-one.
Reduction: It can be reduced to form 4-fluorobutan-1-ol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions include 4-fluorobutan-2-one, 4-fluorobutan-1-ol, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2R)-4-fluorobutane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-4-fluorobutane-1,2-diol exerts its effects depends on its specific application. In enzymatic reactions, it acts as a substrate that undergoes transformation through the action of specific enzymes. The molecular targets and pathways involved vary depending on the enzyme and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-fluorobutane-1,2-diol: The enantiomer of (2R)-4-fluorobutane-1,2-diol, which has similar chemical properties but different biological activities.
4-fluorobutan-2-one: A related compound that can be synthesized from this compound through oxidation.
4-fluorobutan-1-ol: Another related compound that can be synthesized through the reduction of this compound.
Uniqueness
The uniqueness of this compound lies in its chiral nature and its potential applications in asymmetric synthesis. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
2613299-08-2 |
---|---|
Molecular Formula |
C4H9FO2 |
Molecular Weight |
108.1 |
Purity |
95 |
Origin of Product |
United States |
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